molecular formula C12H12N4S B3858421 3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 5488-55-1

3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B3858421
CAS No.: 5488-55-1
M. Wt: 244.32 g/mol
InChI Key: HRIMBXKMKRXNLE-UHFFFAOYSA-N
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Description

3-(Ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused [1,2,4]triazino[5,6-b]indole core, a structure known to impart notable biological activity. The molecular framework is strategically functionalized with an ethylthio group at the 3-position and a methyl group at the 6-position, enhancing its electronic properties and providing a versatile handle for further synthetic modification to create novel derivatives. The core triazinoindole structure is a recognized pharmacophore in the development of chemotherapeutic agents. Scientific investigations into closely related analogues have demonstrated promising antifungal properties. Studies indicate that 1,2,4-triazine derivatives can act as potent inhibitors of Lanosterol 14-α demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungal cells such as Candida albicans . Molecular docking and dynamics simulations have shown that these compounds exhibit high binding affinity to the enzyme target, often surpassing that of conventional antifungals like fluconazole, making them valuable scaffolds for developing new agents to combat multidrug-resistant fungal infections . Furthermore, this chemical scaffold has shown compelling antiparasitic activity . Research on structurally similar [1,2,4]triazino[5,6-b]indol-3-ylthio derivatives has revealed high efficacy against Leishmania donovani , the parasite responsible for visceral leishmaniasis. Certain triazinoindole-triazine hybrid compounds have exhibited over 90% inhibition against promastigotes and potent activity against amastigotes, with the most active derivatives demonstrating superior selectivity indices compared to standard drugs like pentamidine and sodium stibogluconate . This highlights the potential of the triazinoindole core in designing new treatments for neglected tropical diseases. As a key heterocyclic building block , this compound is an essential intermediate for researchers in synthetic and medicinal chemistry. It is used to construct more complex, targeted molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential kinase inhibitors or antimicrobial agents . The rigid, planar structure of the fused ring system promotes strong binding interactions with various biological targets, while the ethylthio substituent offers a site for further functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-ethylsulfanyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-3-17-12-14-11-10(15-16-12)8-6-4-5-7(2)9(8)13-11/h4-6H,3H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIMBXKMKRXNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC(=C3N2)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415487
Record name STK508940
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5488-55-1
Record name STK508940
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole is a compound with potential biological activities that have garnered interest in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, antiproliferative, and other relevant pharmacological properties based on diverse research findings.

  • Molecular Formula : C12H12N4S
  • Molecular Weight : 244.32 g/mol
  • CAS Number : 73718-25-9

Antibacterial Activity

Research has indicated that derivatives of triazinoindoles exhibit significant antibacterial effects. For instance, compounds similar to this compound have shown activity against various bacterial strains. A notable study demonstrated that certain triazinoindoles had minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL against E. coli and E. faecalis .

Antiproliferative Effects

The antiproliferative activity of this compound has been assessed through various in vitro assays. One study reported IC50 values of 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 lung cancer cells . These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cell lines.

Case Study 1: Antibacterial Evaluation

A series of tests were conducted to evaluate the antibacterial properties of triazinoindoles. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with the most potent effects observed against Staphylococcus aureus. The study utilized disc diffusion methods to determine the efficacy of the compound .

Case Study 2: Antiproliferative Activity in Cancer Cells

In another investigation assessing antiproliferative effects, researchers treated HeLa and A549 cells with varying concentrations of the compound. The results demonstrated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent .

Summary of Findings

Biological ActivityObserved EffectReference
AntibacterialMIC: 62.5 - 78.12 µg/mL against E. coli and E. faecalis
AntiproliferativeIC50: 226 µg/mL (HeLa), 242.52 µg/mL (A549)
MechanismInduction of apoptosis; inhibition of TRK signaling

Scientific Research Applications

Medicinal Chemistry

3-(Ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole has been investigated for its potential therapeutic effects. Its structural characteristics suggest it may exhibit biological activity against various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds containing triazine and indole frameworks may possess anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

In a comparative study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives showed potent activity against resistant strains of bacteria, suggesting potential use in developing new antibiotics .

Materials Science

Beyond pharmacological applications, this compound's unique chemical structure makes it suitable for developing advanced materials.

Case Study: Conductive Polymers

Research has explored the incorporation of triazinoindole compounds into conductive polymer matrices. The addition of this compound enhances the electrical conductivity and thermal stability of the polymers .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications as well.

Case Study: Pesticide Development

Studies have suggested that derivatives of this compound can be formulated into pesticides due to their effectiveness against agricultural pests and pathogens . Field trials have shown promising results in controlling crop diseases while minimizing environmental impact.

Comparison with Similar Compounds

Substituent Variations at Position 3

Substituents at position 3 significantly modulate reactivity and bioactivity:

Compound Substituent at Position 3 Key Properties/Activities References
3-(Ethylthio)-6-methyl-5H-triazinoindole Ethylthio (-S-C₂H₅) Enhanced lipophilicity; potential antifungal/antitumor activity (inferred from analogs)
3-Hydrazinyl-6-methyl-5H-triazinoindole Hydrazinyl (-NH-NH₂) Polar, reactive; used as intermediate for further functionalization
3-(Pyridin-4'-yl)-5H-triazinoindole Pyridinyl Improved solubility; antifungal activity via Schiff base formation
3-Trifluoromethyl-5H-triazinoindole Trifluoromethyl (-CF₃) Enhanced antimalarial activity (IC₅₀ = 0.8 µM)
3-(Methylallylthio)-5H-triazinoindole Methylallylthio (-S-CH₂-C₃H₅) Higher steric bulk; used in nucleophilic alkylation studies

Key Insight : The ethylthio group balances lipophilicity and electronic effects, favoring membrane penetration and sulfur-based interactions compared to polar (hydrazinyl) or bulky (methylallylthio) groups .

Substituent Variations at Position 6

Position 6 substituents influence steric effects and metabolic stability:

Compound Substituent at Position 6 Impact References
3-(Ethylthio)-6-methyl-5H-triazinoindole Methyl (-CH₃) Moderate steric hindrance; stabilizes π-π stacking
6-Fluoro-5H-triazinoindole Fluoro (-F) Enhanced bioavailability; anti-inflammatory activity
6-Nitro-5H-triazinoindole Nitro (-NO₂) Electron-withdrawing; increases reactivity in electrophilic substitutions

Key Insight: The methyl group at position 6 provides stability without significantly altering electronic properties, unlike electron-withdrawing groups (e.g., -NO₂) that enhance reactivity .

Reactivity with Halogens

  • 3-(Ethylthio) Derivatives: React with iodine/bromine to form thiazolo-triazinoindolium halides via 6-endo cyclization, influenced by electronic effects of substituents .
  • Allylthio Analogs : Prefer 5-exo cyclization due to less steric hindrance, yielding different fused products .

Antifungal Activity

  • 3-(Pyridin-4'-yl)-5-formyl-triazinoindole: MIC = 12.5 µg/mL against Candida albicans due to Schiff base formation .
  • Ethylthio-Methyl Analogs : Expected moderate activity (based on sulfur’s role in membrane disruption), though specific data require validation .

Anticancer Activity

  • 3,5-Diarylpyrazoline-Triazinoindoles: IC₅₀ = 1.2–4.8 µM against MCF-7 cells via tubulin inhibition .
  • VLX600 (Hydrazone Derivative) : Inhibits oxidative phosphorylation (IC₅₀ = 50 nM) in colon cancer .

Antimalarial Activity

  • 3-Trifluoromethyl Analogs : IC₅₀ = 0.8 µM against Plasmodium falciparum due to enhanced electron-withdrawing effects .

Physicochemical Properties

Property 3-(Ethylthio)-6-methyl 3-Trifluoromethyl-6-fluoro 3-(Pyridin-4'-yl)-6-H
LogP 3.2 (estimated) 2.8 1.9
Solubility (DMSO) >25 mg/mL >30 mg/mL >20 mg/mL
Metabolic Stability Moderate High (due to -CF₃) Low (polar groups)

Key Insight : The ethylthio group enhances lipophilicity (LogP ~3.2), favoring blood-brain barrier penetration compared to polar pyridinyl analogs .

Q & A

Q. What are the established synthetic routes for 3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

Core Formation : React isatin derivatives (e.g., 5-bromoisatin) with thiosemicarbazide in aqueous K₂CO₃ to yield 3-mercapto-5H-triazinoindole intermediates .

S-Alkylation : Introduce the ethylthio group via alkylation of the thiol intermediate with ethyl halides (e.g., ethyl bromide) in polar aprotic solvents like DMF, using NaH as a base .

Methylation : Position-selective methylation at C6 is achieved using methyl iodide under controlled basic conditions.
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., switching from H₂O to DMF) improves yields in heterocyclization steps .

Q. How is the protonation behavior of triazinoindole derivatives characterized, and why is it critical for reactivity studies?

X-ray diffraction and IR spectroscopy reveal that protonation occurs at specific nitrogen atoms (e.g., N2 in 3-allylthio derivatives and N10 in fused thiazolo-triazinoindoles) depending on substituent electronic effects . Methodological Insight :

  • Use HCl or HBr in anhydrous ether to protonate the compound, followed by crystallization for X-ray analysis.
  • Compare experimental data with computational models (e.g., DFT) to validate protonation sites .

Q. What standard protocols are used to evaluate the antifungal activity of triazinoindole derivatives?

In Vitro Assays : Test compounds against Candida albicans and Aspergillus niger using agar dilution or broth microdilution methods (CLSI guidelines) .

Structure-Activity Relationship (SAR) : Modify the thioether or thiazolidinone moieties and correlate substitutions (e.g., fluorinated aryl groups) with MIC values .

Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can regioselectivity challenges in cyclization reactions of triazinoindole derivatives be addressed?

Regioselectivity in cyclization (e.g., 5-exo vs. 6-endo pathways) is influenced by steric and electronic factors:

  • Substituent Effects : Bulky groups (e.g., trifluoromethyl) favor 6-endo cyclization due to steric hindrance .
  • Reagent Choice : Iodine-mediated cyclization of 3-allylthio derivatives yields 5-membered thiazolo-triazinoindoles, while bromine favors 6-membered products .
    Experimental Design :
  • Use kinetic vs. thermodynamic control studies (varying temperature and solvent polarity) to isolate desired regioisomers .

Q. What computational strategies are employed to predict biological targets of triazinoindole derivatives?

Molecular Docking : Screen against fungal CYP51 or human kinase targets using AutoDock Vina, focusing on hydrogen bonding with the triazine core .

Pharmacophore Modeling : Identify critical pharmacophores (e.g., thioether spacing, hydrophobic indole interactions) using Schrödinger’s Phase .

MD Simulations : Assess binding stability (RMSD/RMSF analysis) over 100 ns trajectories in GROMACS .

Q. How can contradictory biological data (e.g., antifungal vs. cytotoxicity) be resolved during drug development?

Dose-Response Analysis : Establish EC₅₀/IC₅₀ ratios to differentiate therapeutic windows .

Metabolite Profiling : Use LC-MS to identify off-target metabolites causing cytotoxicity .

Selective Functionalization : Introduce polar groups (e.g., pyridinyl) to enhance membrane selectivity and reduce off-target effects .

Q. What advanced spectroscopic techniques are used to resolve structural ambiguities in triazinoindole derivatives?

2D-NMR (HSQC, HMBC) : Assign protonation sites and confirm heterocyclic fusion patterns .

High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns for sulfur-containing derivatives (e.g., ethylthio group) .

X-Ray Crystallography : Determine absolute configuration and protonation states, critical for mechanistic studies .

Q. How do reaction solvents influence the synthesis of 4-thiazolidinone hybrids from triazinoindole precursors?

  • Polar Solvents (Dioxane) : Promote cyclocondensation with thiolactic acid via enhanced nucleophilicity, yielding thiazolidinones .
  • Nonpolar Solvents (Ethylbenzene) : Favor Schiff base formation in thioether synthesis due to reduced side reactions .
    Key Insight : Solvent polarity modulates reaction pathways (e.g., Knoevenagel vs. Michael addition) in multi-step syntheses .

Emerging Research Directions

Q. What methodologies are being explored to enhance the stability of triazinoindole-based iron chelators?

  • Coordination Chemistry : Design pyridinocycloalkyl moieties to stabilize Fe³⁺ complexes, improving chelation efficacy .
  • Prodrug Strategies : Mask thiol groups with acetyl protection to prevent oxidation during cellular uptake .

Q. How can triazinoindole derivatives be tailored for antileishmanial activity?

  • Targeted Delivery : Conjugate with nanoparticle carriers (e.g., PLGA) to enhance macrophage uptake .
  • Redox Modulation : Introduce nitro groups to disrupt parasite redox homeostasis, validated via ROS assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 2
Reactant of Route 2
3-(ethylthio)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole

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